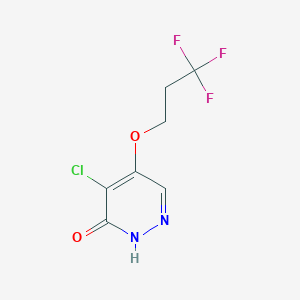
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as agriculture, pharmaceuticals, and materials science.
準備方法
合成経路と反応条件
4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリダジン-3(2H)-オンの合成には、通常、ピリダジノン前駆体を、炭酸カリウムなどの塩基の存在下で、3,3,3-トリフルオロプロピルクロリドと反応させることが含まれます。反応は通常、ジメチルホルムアミド(DMF)などの有機溶媒中で、高温で行われます。
工業生産方法
この化合物の工業生産方法では、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように、合成経路を最適化する必要があります。これには、連続フロー反応器の使用やグリーンケミストリーの原則の適用が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にクロロ基またはトリフルオロプロポキシ基で酸化反応を起こす可能性があります。
還元: 還元反応は、ピリダジノン環またはクロロ置換基を標的にすることができます。
置換: 親電子求核置換反応は、特にクロロ位置で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
これらの反応の主な生成物は、使用される特定の条件や試薬によって異なります。たとえば、酸化によりヒドロキシル化誘導体が生成される可能性があり、一方、置換により、さまざまな官能基化されたピリダジノンが生成される可能性があります。
4. 科学研究の用途
化学
化学では、4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリダジン-3(2H)-オンは、より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的に、ピリダジノンファミリーの化合物は、酵素阻害剤、抗菌剤、抗炎症薬としての可能性について研究されてきました。
医学
医学では、この化合物は、特にピリダジノン誘導体が有望な結果を示してきた疾患の治療における、潜在的な治療効果について調査することができます。
産業
産業的に、この化合物は、高い熱安定性や独自の電子特性など、特定の特性を持つ新素材の開発に使用される可能性があります。
科学的研究の応用
Chemistry
In chemistry, 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, compounds in the pyridazinone family have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory drugs.
Medicine
In medicine, this compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where pyridazinone derivatives have shown promise.
Industry
Industrially, the compound might be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用機序
4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリダジン-3(2H)-オンの作用機序は、その特定の用途によって異なります。たとえば、酵素阻害剤として使用される場合、酵素の活性部位に結合して、基質の結合とそれに続く触媒作用を防ぐ可能性があります。関与する分子標的と経路は、生物学的または化学的なコンテキストに基づいて異なります。
6. 類似の化合物との比較
類似の化合物
- 4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリダジン
- 4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリミジン
- 4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピラジン
独自性
4-クロロ-5-(3,3,3-トリフルオロプロポキシ)ピリダジン-3(2H)-オンは、その特定の置換パターンにより、反応性と生物活性に影響を与える可能性があり、独特です。特に、トリフルオロプロポキシ基の存在により、他の類似の化合物とは異なる独自の電子特性と立体特性が与えられます。
類似化合物との比較
Similar Compounds
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrimidine
- 4-Chloro-5-(3,3,3-trifluoropropoxy)pyrazine
Uniqueness
4-Chloro-5-(3,3,3-trifluoropropoxy)pyridazin-3(2H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the trifluoropropoxy group, in particular, can impart unique electronic and steric properties that differentiate it from other similar compounds.
特性
CAS番号 |
1346697-63-9 |
|---|---|
分子式 |
C7H6ClF3N2O2 |
分子量 |
242.58 g/mol |
IUPAC名 |
5-chloro-4-(3,3,3-trifluoropropoxy)-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H6ClF3N2O2/c8-5-4(3-12-13-6(5)14)15-2-1-7(9,10)11/h3H,1-2H2,(H,13,14) |
InChIキー |
ZGINRHDCNSWJNN-UHFFFAOYSA-N |
正規SMILES |
C1=NNC(=O)C(=C1OCCC(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





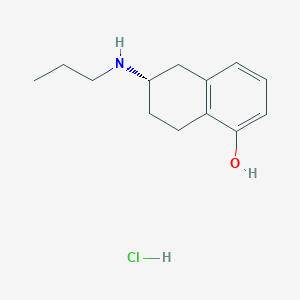
![7-(4-Methoxybenzyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B11871284.png)


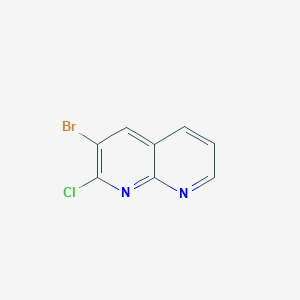
![2'-(Methylthio)-5'H-spiro[cyclobutane-1,6'-thieno[2,3-D]pyrimidin]-4'-OL](/img/structure/B11871317.png)
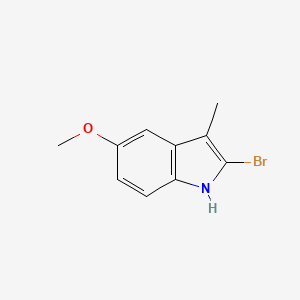


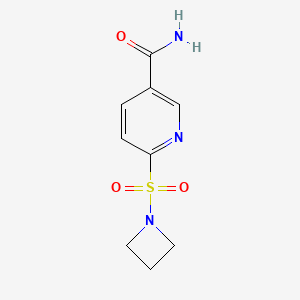
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
